(2S,3S,4S,5R,6R)-3,4,5-三羟基-6-(5-甲基-2-丙-2-基环己基)氧杂环己-2-羧酸
描述
Usually, the description of a compound includes its IUPAC name, common name, molecular formula, and structural formula. It may also include the type of compound it is (organic, inorganic, etc.), its natural occurrence, and its uses.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, the type of reaction, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the type of reactions it undergoes, the products formed, and the conditions required for the reactions.Physical And Chemical Properties Analysis
This involves understanding the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).科学研究应用
溶解度研究: 龚、王、张和曲 (2012) 的研究调查了类似糖类在乙醇-水溶液中的溶解度,这与了解如问题中化合物等类似化合物的溶解度特性相关 (龚、王、张和曲,2012)。
对映异构体合成: Deschenaux、Kallimopoulos、Stoeckli-Evans 和 Jacot‐Guillarmod (1989) 对相关化合物进行了对映异构体合成,重点介绍了生产复杂分子特定对映异构体的方法 (Deschenaux、Kallimopoulos、Stoeckli-Evans 和 Jacot‐Guillarmod,1989)。
丹参溶解度: 张、龚、王和曲 (2012) 的另一项研究重点关注了丹参中发现的化合物的溶解度,包括类似的环己基结构。这可能对丹参及相关药用化合物的提取和使用产生影响 (张、龚、王和曲,2012)。
铋有机骨架: Kumar 和 Mishra (2007) 报告了铋有机骨架的合成和表征,这可以深入了解在材料科学中使用类似化合物的可能性 (Kumar 和 Mishra,2007)。
抗帕金森病药剂合成: Ardashov、Demidova、Korchagina、Volcho、Simakova 和 Salakhutdinov (2015) 的研究描述了一种类似化合物的合成,该化合物可能可用作抗帕金森病药物的代谢物 (Ardashov 等人,2015)。
立体异构体的合成: Cativiela、Avenoza 和 Peregrina (1993) 关于合成类似化合物的对映体纯形式的研究可能与生产药物中间体有关 (Cativiela、Avenoza 和 Peregrina,1993)。
青霉烷 β-内酰胺脱羰: Wiitala、Tian、Cramer 和 Hoye (2008) 研究了青霉烷 β-内酰胺的脱羰,这可以深入了解 β-内酰胺类抗生素的稳定性和反应性 (Wiitala、Tian、Cramer 和 Hoye,2008)。
安全和危害
This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for handling and storage.
未来方向
This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8?,9?,10?,11-,12-,13+,14-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJGMBYGTHRUNF-SHLVDPONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C(C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910362 | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid | |
CAS RN |
107551-97-3 | |
Record name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107551973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。